molecular formula C18H18O7 B051955 Glucopyranosiduronic acid, 4-biphenylyl, beta-D- CAS No. 19132-91-3

Glucopyranosiduronic acid, 4-biphenylyl, beta-D-

Cat. No. B051955
CAS RN: 19132-91-3
M. Wt: 346.3 g/mol
InChI Key: RFZQPUBFBMWPMZ-RNGZQALNSA-N
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Description

  • "Glucopyranosiduronic acid, 4-biphenylyl, beta-D-" is a compound that has been the subject of various synthetic and analytical studies. Its synthesis, molecular structure, chemical reactions, and properties have been explored in different contexts.

Synthesis Analysis

  • The synthesis of various derivatives of β-D-glucopyranosiduronic acid has been reported, employing methods like the Koenigs-Knorr reaction and modifications thereof for improved yields and purity (Becker, 1965).

Molecular Structure Analysis

  • Studies have characterized the molecular structure of β-D-glucopyranosiduronic acid derivatives through techniques like NMR and IR spectroscopy, providing insights into their stereochemistry and molecular configurations (Kiss & Burkhardt, 1970).

Chemical Reactions and Properties

  • The chemical reactions of β-D-glucopyranosiduronic acid derivatives involve interactions with enzymes like β-glucuronidase, highlighting their biological relevance. These interactions have been studied to understand the enzymatic mechanisms and substrate specificity (Wang & Touster, 1972).

Scientific Research Applications

Synthesis and Metabolite Analysis

A significant application of glucopyranosiduronic acid derivatives is in the synthesis of drug metabolites, serving as reference materials for studying drug metabolism. Researchers have prepared substantial amounts of phenolic glucuronides using glucopyranosiduronic acid derivatives, demonstrating the utility of these compounds in medicinal chemistry and pharmacokinetics (Arewång et al., 2007).

Environmental Science Applications

Glucopyranosiduronic acid derivatives have been synthesized as hydrophilic precursors to lipophilic standards for analyzing environmental pollutants, specifically polychlorinated biphenyls (PCBs). This approach facilitates the rapid screening of PCBs in environmental samples, underscoring the environmental applications of glucopyranosiduronic acid derivatives (Tandon et al., 2006).

Biochemical Research

In biochemical research, glucopyranosiduronic acids play a pivotal role in the synthesis of sugar-lactams from azides of glucuronic acid. Sugar-lactams are important as glycosidase inhibitors and synthetic precursors of iminosugars, and they are structural components of natural products. The synthesis of beta-D-glucopyranosidurono-6,1-lactams from glucuronic acid derivatives highlights the versatility of glucopyranosiduronic acids in developing bioactive molecules (Loukou et al., 2007).

Biodegradability and Environmental Impact

Research on alkyl glucose derivatives, including octyl d-glucopyranosiduronic acid, has focused on their physicochemical properties, biodegradability, and impact on microbial cell surface properties. These studies are crucial for assessing the environmental risk associated with the large-scale use of such surfactants. Findings indicate that these compounds have a lesser negative impact on environmental microorganisms and better biodegradability compared to surfactants synthesized from petroleum products, highlighting their potential for environmentally friendly applications (Zdarta et al., 2019).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZQPUBFBMWPMZ-RNGZQALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172650
Record name Glucopyranosiduronic acid, 4-biphenylyl, beta-D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucopyranosiduronic acid, 4-biphenylyl, beta-D-

CAS RN

19132-91-3
Record name Glucopyranosiduronic acid, 4-biphenylyl, beta-D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucopyranosiduronic acid, 4-biphenylyl, beta-D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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